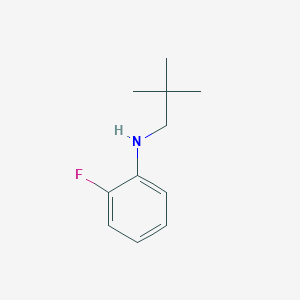

N-(2,2-dimethylpropyl)-2-fluoroaniline

Description

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2-fluoroaniline |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,13H,8H2,1-3H3 |

InChI Key |

SYWAMWUGYDCBTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for N 2,2 Dimethylpropyl 2 Fluoroaniline and Its Derivatives

Direct Synthesis Approaches

Direct approaches focus on forming the crucial aryl carbon-nitrogen (C-N) bond as the final or key step, starting from precursors that already contain the fluoro and neopentyl moieties.

Amination Reactions of Fluorinated Precursors

The direct amination of fluorinated aromatic compounds represents a straightforward route to N-alkylated fluoroanilines. These reactions typically involve the coupling of an amine with a fluorinated arene. While traditional nucleophilic aromatic substitution (SNAr) is possible, it often requires highly activated aromatic rings. More contemporary methods, such as photocatalysis, have emerged that allow for the direct reaction between arenes and alkyl amines without the need for pre-functionalization of the aromatic ring. nih.gov This approach can facilitate the preparation of advanced building blocks and is noted for its tolerance of a wide array of functional groups. nih.gov

| Reaction Component | Example | Role |

| Fluorinated Precursor | 1-Bromo-2-fluorobenzene | Aromatic substrate |

| Amine | Neopentylamine (B1198066) | Nucleophile |

| Catalyst System | Photocatalyst | Facilitates C-N bond formation |

| Reaction Conditions | Light irradiation | Energy source for catalyst |

Reductive Alkylation of Fluoroanilines with Branched Alkyl Precursors

Reductive amination, also known as reductive alkylation, is a widely used and efficient method for preparing secondary and tertiary amines. organic-chemistry.org This process involves the reaction of an amine with a carbonyl compound, in this case, 2-fluoroaniline (B146934) and the branched aldehyde, pivalaldehyde (2,2-dimethylpropanal). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. organic-chemistry.org A variety of reducing agents can be employed, ranging from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of catalyst and conditions can influence the selectivity and efficiency of the reaction. organic-chemistry.orgnih.gov

| Reagent/Catalyst | Function | Example |

| Amine | Starting material | 2-Fluoroaniline |

| Carbonyl Compound | Alkyl source | Pivalaldehyde |

| Reducing Agent | Reduces the imine intermediate | Sodium borohydride, H₂/Catalyst, Silanes |

| Catalyst | Facilitates reduction | Iridium complexes, Cobalt nanoparticles, Palladium |

Palladium-Catalyzed N-Arylation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming aryl C-N bonds. wikipedia.org This strategy is highly effective for synthesizing N-aryl amines from aryl halides or triflates and a primary or secondary amine. wikipedia.orgnih.gov To synthesize N-(2,2-dimethylpropyl)-2-fluoroaniline, this reaction would couple neopentylamine with a 2-substituted fluorobenzene, such as 2-fluorobromobenzene or 2-fluorophenyl triflate. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the final product. wikipedia.org The success of the reaction often depends on the specific combination of a palladium precursor, a phosphine (B1218219) ligand, and a base. nih.govnih.govnih.gov Nickel-based catalyst systems have also been developed as an alternative for the N-arylation of fluoroalkylamines. bohrium.com

| Component | Role in Catalytic Cycle | Typical Reagents |

| Palladium Precursor | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, facilitates reaction steps | BINAP, AdBippyPhos, DPPF |

| Base | Deprotonates the amine | NaOtBu, Cs₂CO₃, KOPh |

| Aryl Precursor | Electrophilic partner | 2-Fluorobromobenzene, 2-Chlorofluorobenzene |

| Amine | Nucleophilic partner | Neopentylamine |

Multistep Synthetic Pathways

Multistep syntheses offer flexibility, allowing for the gradual construction of the target molecule through a sequence of reliable reactions. This can be advantageous when direct routes are inefficient or when specific isomers are required.

Sequential Functionalization of Aromatic Amines

A multistep approach can begin with a simpler, readily available aromatic amine, which is then elaborated through sequential reactions. uva.nl For instance, a synthesis could start with aniline (B41778), which is first N-alkylated with a suitable neopentyl halide or other electrophile. The resulting N-(2,2-dimethylpropyl)aniline can then undergo further functionalization. Introducing the fluorine atom at the ortho position at this stage would require directed ortho-lithiation followed by reaction with an electrophilic fluorine source, or a more complex sequence of nitration, reduction, and diazotization as described in the next section. Such multistep sequences are common in the synthesis of complex pharmaceutical building blocks. uva.nlchemrxiv.org

| Step | Transformation | Reagents |

| 1 | N-Alkylation | Aniline + 1-bromo-2,2-dimethylpropane |

| 2 | Ortho-Nitration | N-(2,2-dimethylpropyl)aniline + HNO₃/H₂SO₄ |

| 3 | Reduction | Reduction of nitro group to amine |

| 4 | Fluorination | Introduction of fluorine via Sandmeyer or Schiemann reaction |

Incorporation of Fluorine via Schiemann-type Reactions

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. numberanalytics.comwikipedia.org This method is particularly useful when other fluorination techniques are not feasible. The synthesis begins with an aromatic amine, which is converted into a diazonium salt. wikipedia.orgtaylorfrancis.com For the synthesis of this compound, the starting material would be N-(2,2-dimethylpropyl)-2-aminophenylamine. This precursor undergoes diazotization, typically using sodium nitrite (B80452) in an acidic medium, to form an aryl diazonium salt. researchgate.net This salt is then treated with a fluoride (B91410) source, most commonly tetrafluoroborate (B81430) (BF₄⁻), to precipitate a stable diazonium tetrafluoroborate salt. taylorfrancis.comacs.org The final step is the thermal decomposition of this isolated salt, which releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. numberanalytics.comtaylorfrancis.com While effective, a drawback can be the need for thermal decomposition, which can be hazardous on a large scale. researchgate.net

| Stage | Description | Key Reagents |

| Precursor Synthesis | Preparation of the required aniline derivative | e.g., N-alkylation followed by nitration and reduction |

| Diazotization | Conversion of the primary aromatic amine to a diazonium salt | NaNO₂, HCl (or H₂SO₄) |

| Salt Formation | Precipitation of the stable diazonium salt | HBF₄ (or NaBF₄) |

| Fluorination | Thermal decomposition to yield the aryl fluoride | Heat |

Strategies for Constructing the 2,2-Dimethylpropyl Moiety

The introduction of a 2,2-dimethylpropyl (neopentyl) group onto a 2-fluoroaniline core is a key synthetic step in the formation of this compound and its derivatives. The sterically demanding nature of the neopentyl group necessitates the careful selection of synthetic methodologies to achieve efficient C-N bond formation. The primary strategies employed for this purpose include reductive amination, direct N-alkylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Each of these methods offers distinct advantages and is chosen based on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Reductive Amination

Reductive amination is a widely utilized and versatile method for the synthesis of secondary and tertiary amines. gctlc.orgresearchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the corresponding amine. gctlc.org For the synthesis of this compound, this would involve the reaction of 2-fluoroaniline with 2,2-dimethylpropanal (pivalaldehyde).

The reaction proceeds in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), being common choices due to their mild nature and good functional group tolerance. sciencemadness.orgorganic-chemistry.org The general procedure involves mixing the aniline and aldehyde, followed by the addition of the reducing agent. sciencemadness.org The reaction can be performed in a range of solvents, with alcoholic solvents like ethanol (B145695) or methanol (B129727) being frequently used. gctlc.org

The efficiency of the reductive amination can be influenced by the reaction conditions, including the choice of solvent, temperature, and the specific reducing agent used. For instance, a mild and efficient one-pot reductive amination of aldehydes and ketones with amines has been developed using α-picoline-borane as a reducing agent in the presence of small amounts of acetic acid. organic-chemistry.org

Below is a representative data table illustrating the conditions that could be applied for the reductive amination of anilines with aldehydes, analogous to the synthesis of the target compound.

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Solvent | Conditions | Yield |

| Aniline | Benzaldehyde | Pyridine-borane | Methanol | 16 h, rt | 96% |

| 4-Toluidine | o-Vanillin | Sodium borohydride | Ethanol | < 1 hour, rt | 90% (overall) |

| Benzylamine | n-Hexanal | Pyridine-borane | Methanol | 16 h, rt | 71% |

This table presents data for analogous reductive amination reactions to illustrate the general conditions and yields achievable with this methodology.

N-Alkylation

Direct N-alkylation of 2-fluoroaniline with a neopentyl halide, such as neopentyl bromide or neopentyl iodide, represents another potential pathway for the synthesis of this compound. This method involves the nucleophilic attack of the amine on the alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Common bases used in N-alkylation reactions include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often being preferred.

While N-alkylation is a fundamental transformation, the steric hindrance of the neopentyl group can make this reaction challenging, potentially leading to slower reaction rates or the need for more forcing conditions. The use of more reactive alkylating agents, such as neopentyl triflate, could enhance the reaction efficiency.

The following table provides examples of N-alkylation conditions for the synthesis of N-alkylated amines, which are analogous to the potential synthesis of the target compound.

| Amine Reactant | Alkylating Agent | Base | Solvent | Conditions |

| N-Acetylneuraminic acid derivative | Propargyl bromide | NaH | THF | 2 h, rt |

| Purine | Isopropyl bromide | (Bu)₄NOH | Microwave | - |

| 2-Amino-6-chloropurine | Methyl iodide | (Bu)₄NOH | rt | - |

This table illustrates general conditions for N-alkylation reactions of various amines, providing a framework for the potential synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This methodology is particularly effective for the coupling of aryl halides or triflates with a wide range of amines, including those that are sterically hindered. wikipedia.org In the context of synthesizing this compound, this reaction could be envisioned in two ways: coupling of 2-fluoroaniline with a neopentyl halide or coupling of neopentylamine with a 2-fluorophenyl halide.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. rug.nlnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines like XPhos, RuPhos, and BrettPhos often providing excellent results for challenging substrates. rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required.

The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis. wikipedia.orgrug.nl

A representative data table for Buchwald-Hartwig amination conditions is provided below, showcasing the coupling of various aryl halides with amines.

| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | - |

| 2-Bromopyridine | Volatile amines | - | - | - | Sealed tube | - |

This table provides examples of Buchwald-Hartwig amination conditions for the synthesis of various N-aryl amines, illustrating the potential application of this method for the synthesis of the target compound.

Reaction Mechanisms and Chemical Reactivity of N 2,2 Dimethylpropyl 2 Fluoroaniline

Electrophilic and Nucleophilic Behavior of the Aniline (B41778) Moiety

The aniline core of N-(2,2-dimethylpropyl)-2-fluoroaniline possesses a dual nature in its reactivity, capable of acting as both a nucleophile and participating in electrophilic substitution reactions. The nitrogen atom's lone pair of electrons makes it a potent nucleophile, readily attacking electrophilic centers. nih.gov This nucleophilicity is, however, tempered by the delocalization of the lone pair into the aromatic ring, a characteristic that makes anilines less basic and nucleophilic than their aliphatic amine counterparts. rsc.org

Conversely, this same electron delocalization enriches the aromatic ring with electron density, activating it towards electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. organic-chemistry.org The presence of substituents on the ring and the nitrogen atom can further modulate this reactivity.

Role of the Fluorine Substituent on Reactivity

The fluorine atom at the ortho position of the aniline ring significantly influences the molecule's reactivity through its strong electron-withdrawing inductive effect. This effect reduces the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby decreasing the basicity of the aniline. organic-chemistry.org The lower nucleophilicity of 2-fluoroaniline (B146934) compared to aniline has been noted in amidation reactions, resulting in lower yields under similar conditions. nih.gov

Despite its inductive electron withdrawal, the fluorine atom can also engage in resonance, donating a lone pair of electrons to the aromatic ring. However, the inductive effect is generally considered to be more dominant in influencing the reactivity of fluoroanilines. The presence of the fluorine atom can also create specific intermolecular interactions, such as hydrogen bonding, which can affect the molecule's physical properties and reactivity in condensed phases. atlanchimpharma.com

Influence of the N-(2,2-dimethylpropyl) Group on Reaction Pathways

The N-(2,2-dimethylpropyl) group, commonly known as the neopentyl group, is a bulky alkyl substituent that exerts a profound steric influence on the reactivity of the molecule. This steric hindrance can significantly slow down or even prevent reactions that require nucleophilic attack at the nitrogen atom or at the ortho positions of the aromatic ring. wikipedia.org For instance, in reactions like the SN2 substitution, the bulky neopentyl group can impede the approach of electrophiles to the nitrogen atom. nih.gov

This steric bulk can also be advantageous, serving as a protecting group to prevent unwanted side reactions at the nitrogen. Furthermore, the steric hindrance can influence the conformational preferences of the molecule and the transition states of reactions, thereby affecting reaction rates and product distributions. researchgate.net

Specific Reaction Types and Mechanisms

The unique combination of electronic and steric effects in this compound dictates its behavior in various chemical transformations.

This compound can undergo N-acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline attacks the carbonyl carbon of the acylating agent. chemrevise.org The reactivity in these reactions is influenced by the nucleophilicity of the nitrogen atom. While the fluorine atom decreases nucleophilicity, the aniline nitrogen is generally still reactive enough to participate in these transformations. However, the steric hindrance from the neopentyl group may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to achieve good yields. nsf.gov

| Acylating Agent | General Conditions | Product |

| Acetyl Chloride | Base (e.g., pyridine, triethylamine), inert solvent | N-acetyl-N-(2,2-dimethylpropyl)-2-fluoroaniline |

| Acetic Anhydride | Heat or catalyst (e.g., DMAP) | N-acetyl-N-(2,2-dimethylpropyl)-2-fluoroaniline |

| Benzoyl Chloride | Schotten-Baumann conditions (aq. NaOH) or base in an inert solvent | N-benzoyl-N-(2,2-dimethylpropyl)-2-fluoroaniline |

This table presents plausible reaction conditions based on general knowledge of acylation reactions of anilines.

N-substituted 2-fluoroanilines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For example, derivatives of this compound can be used to synthesize fluorinated benzimidazoles, which are important structural motifs in medicinal chemistry. organic-chemistry.orgnih.gov The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. wikipedia.org In a related fashion, intramolecular cyclization of a suitably functionalized this compound derivative could lead to the formation of a heterocyclic ring. For instance, if a group capable of reacting with the aniline nitrogen is introduced at a suitable position, an intramolecular nucleophilic substitution or condensation could lead to a cyclized product. The fluorine atom can influence the regioselectivity and reactivity of these cyclization reactions. rsc.org

The nitrogen atom and the aromatic ring of this compound can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org this compound could serve as the amine component in coupling with aryl halides or triflates. The steric bulk of the neopentyl group and the electronic nature of the fluoro-substituted aryl ring would likely influence the choice of palladium catalyst and ligands required for an efficient reaction. nih.govorganic-chemistry.org Palladium catalysts are also employed in intramolecular cyclizations to form heterocycles. mit.eduresearchgate.net

Copper-Catalyzed Reactions: The Chan-Lam coupling reaction provides an alternative, often milder, method for C-N bond formation using copper catalysts. organic-chemistry.org This reaction typically involves the coupling of an amine with a boronic acid. This compound could be a suitable substrate for Chan-Lam coupling, although the steric hindrance might affect the reaction efficiency. rsc.orgrsc.org Copper catalysts are also used in the synthesis of N-substituted aminobenzothiazoles from 2-haloanilines. mit.edu

| Reaction Name | Metal Catalyst | Typical Coupling Partners | Product Type |

| Buchwald-Hartwig Amination | Palladium | Aryl halides, aryl triflates | N-Aryl-N-(2,2-dimethylpropyl)-2-fluoroaniline |

| Chan-Lam Coupling | Copper | Aryl boronic acids | N-Aryl-N-(2,2-dimethylpropyl)-2-fluoroaniline |

| C-H Functionalization | Rhodium, Palladium | Alkenes, alkynes | Functionalized this compound derivatives |

This table summarizes potential transition metal-catalyzed reactions based on established methodologies for similar aniline substrates.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity:

The photochemical reactivity of anilines is often characterized by processes such as photoionization, photosensitization, and photo-oxidation. For N-alkylated anilines, the excited-state dynamics can also involve processes like proton dissociation from the corresponding anilinium ions. The presence of the fluorine atom at the ortho position can influence the photophysical and photochemical properties by altering the electronic distribution in the aromatic ring through its inductive and resonance effects.

Visible-light-induced reactions of anilines have been a subject of extensive research. For instance, the N-alkylation of anilines can be achieved under visible light irradiation, often involving the formation of an electron donor-acceptor (EDA) complex. In a hypothetical photochemical reaction involving this compound, the aniline nitrogen could act as an electron donor upon photoexcitation. The bulky 2,2-dimethylpropyl (neopentyl) group might sterically hinder bimolecular reactions at the nitrogen center but is unlikely to prevent photo-induced electron transfer processes.

One potential photochemical pathway for this compound could be photo-dehydrofluorination, a reaction observed in some fluorinated aromatic compounds, although this is generally a high-energy process. Another possibility is the formation of radical cations upon photo-oxidation, which could then undergo further reactions. The stability and reactivity of such intermediates would be influenced by the electronic effects of the fluorine atom and the steric bulk of the neopentyl group.

Electrochemical Reactivity:

The electrochemical reactivity of this compound is expected to be dominated by the oxidation of the aniline moiety. The oxidation potential of anilines is sensitive to the nature of the substituents on both the aromatic ring and the nitrogen atom.

The presence of the electron-withdrawing fluorine atom at the ortho position would be expected to increase the oxidation potential of this compound compared to its non-fluorinated analog, N-(2,2-dimethylpropyl)aniline. This is due to the inductive effect of fluorine, which destabilizes the resulting radical cation.

Conversely, the N-(2,2-dimethylpropyl) group, being an alkyl group, is electron-donating and would tend to lower the oxidation potential. However, the steric hindrance imposed by this bulky group could affect the kinetics of the electrode process. In the electrochemical oxidation of N-alkylated anilines, the bulkiness of the alkyl group has been shown to play a crucial role in the reaction pathway. For instance, in acidic conditions, the electrolysis of N-tert-butylaniline, which is sterically similar to a neopentyl group, can lead to different products compared to less hindered N-alkyl anilines.

The electrochemical oxidation of 2-fluoroaniline has been studied in the context of the synthesis of fluorinated polyanilines. mdpi.com These studies indicate that the fluorine substituent influences the reactivity and the properties of the resulting polymer. mdpi.com For this compound, electropolymerization might be sterically hindered by the bulky N-alkyl group.

A plausible electrochemical oxidation mechanism for this compound would involve an initial one-electron transfer to form a radical cation. This intermediate could then undergo various follow-up reactions, such as deprotonation, dimerization, or reaction with nucleophiles present in the medium. The steric bulk of the neopentyl group would likely disfavor head-to-head coupling (benzidine formation) that is common for simpler anilines.

The following table provides hypothetical electrochemical data based on trends observed for related compounds.

| Compound | Predicted Oxidation Potential (V vs. SCE) | Key Influencing Factors |

| Aniline | ~0.9 | Baseline |

| 2-Fluoroaniline | >0.9 | Electron-withdrawing F |

| N-tert-butylaniline | <0.9 | Electron-donating t-butyl |

| This compound | ~0.9-1.0 | Combined effects of F and neopentyl groups |

This table is illustrative and based on general electrochemical principles.

Stereoelectronic Effects and Conformational Analysis in Reactivity

The reactivity of this compound is significantly influenced by stereoelectronic effects and the molecule's preferred conformations. These factors govern the accessibility of the reactive centers and the stability of transition states.

Stereoelectronic Effects:

The primary stereoelectronic effects at play in this compound arise from the interactions of the nitrogen lone pair with the aromatic π-system and the influence of the ortho-fluoro substituent.

Nitrogen Lone Pair Delocalization: The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, increasing the electron density of the ring, particularly at the ortho and para positions. This delocalization is crucial for the nucleophilic character of the aniline and its reactivity in electrophilic aromatic substitution reactions.

Ortho-Fluoro Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The inductive effect generally deactivates the ring towards electrophilic attack. However, the fluorine atom can also influence the regioselectivity of reactions through steric hindrance and by directing incoming electrophiles. Furthermore, the C-F bond can participate in stereoelectronic interactions with adjacent bonds or lone pairs.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by rotation around the C(aryl)-N bond and the C-C bonds within the neopentyl group.

The bulky 2,2-dimethylpropyl group imposes significant steric constraints on the rotation around the C(aryl)-N bond. This steric hindrance will likely force the neopentyl group to adopt a conformation that minimizes interaction with the ortho-fluoro substituent and the hydrogen atom on the adjacent carbon of the aromatic ring. This restricted rotation will, in turn, affect the orientation of the nitrogen lone pair relative to the plane of the aromatic ring, thereby modulating its delocalization and, consequently, the molecule's reactivity.

A theoretical conformational analysis of the related 2,2-dimethylpropane-1,3-diaminium cation has shown that staggered conformations are energetically favored over eclipsed ones. A similar principle would apply to the neopentyl group in this compound, where staggered arrangements of the methyl groups relative to the aniline moiety would be of lower energy.

The interplay between the bulky alkyl group and the ortho-substituent can lead to a preferred conformation where the N-H bond is either syn- or anti-periplanar to the C-F bond. The relative energies of these conformers would depend on a balance of steric repulsion and potential weak intramolecular hydrogen bonding between the N-H and the ortho-fluorine.

The following table summarizes the key conformational features and their potential impact on reactivity.

| Rotational Bond | Key Conformations | Predicted Energetic Preference | Impact on Reactivity |

| C(aryl)-N | Staggered vs. Eclipsed (relative to ortho-substituents) | Staggered preferred | Influences N-lone pair delocalization and accessibility of the N-H proton. |

| C-C (neopentyl) | Gauche vs. Anti | Anti-conformations generally lower in energy | Dictates the overall shape of the molecule and the steric environment around the nitrogen atom. |

This table is based on general principles of conformational analysis.

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, a chiral building block is a molecule that is incorporated into a larger structure and introduces chirality, leading to the formation of a specific enantiomer of the final product. For a compound like N-(2,2-dimethylpropyl)-2-fluoroaniline to be used as a chiral building block, it would typically first be resolved into its individual enantiomers. These enantiomerically pure forms could then be used in reactions where the stereochemistry of the aniline (B41778) derivative directs the formation of a new stereocenter in the product. This is a common strategy to produce enantiomerically pure pharmaceuticals and other biologically active molecules. The effectiveness of a chiral building block is often evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Nitrogen-containing compounds are frequently used as ligands that coordinate to a metal center to form a catalyst. If this compound were to be used as a ligand, its nitrogen atom could donate a lone pair of electrons to a transition metal. The electronic and steric properties of the ligand, influenced by the 2-fluoro and N-(2,2-dimethylpropyl) groups, would play a crucial role in the activity and selectivity of the resulting catalyst. In homogeneous catalysis, the ligand-metal complex is soluble in the reaction medium, while in heterogeneous catalysis, it would be immobilized on a solid support. Such catalysts could be employed in a variety of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring, and they are prevalent in pharmaceuticals and natural products. An aniline derivative like this compound could serve as a precursor for such molecules. For instance, it could undergo cyclization reactions with various reagents to form heterocycles like indoles, quinolines, or benzodiazepines. The fluorine atom at the ortho position could influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic structures.

Intermediate in Complex Molecule Construction

In the total synthesis of complex natural products or other intricate molecules, simpler compounds are often used as intermediates that are progressively elaborated. If this compound were an intermediate, it would likely be a product of an earlier synthetic step and would possess the necessary functional groups for subsequent transformations. For example, the aniline group could be modified, or the aromatic ring could be further functionalized en route to the final complex target molecule. Its specific structure would be strategically designed to facilitate the construction of a particular part of the target's molecular architecture.

Development of Novel Synthetic Methodologies

The unique structural features of a molecule can sometimes be exploited to develop new synthetic methods. For this compound, the combination of a sterically bulky N-alkyl group and an ortho-fluoro substituent might enable novel chemical transformations. Researchers could explore its reactivity in areas such as directed ortho-metalation, where the aniline nitrogen directs a metallating agent to the adjacent position on the aromatic ring, or in reactions where the fluorine atom acts as a leaving group in nucleophilic aromatic substitution. The development of such methodologies expands the toolbox of synthetic organic chemists.

Emerging Roles in Materials Science and Engineering

Application in Organic Energy Materials (e.g., Dye-Sensitized Systems)

There is no available research documenting the use of N-(2,2-dimethylpropyl)-2-fluoroaniline as a component in organic energy materials, including dye-sensitized solar cells (DSSCs). The role of organic molecules in DSSCs typically involves acting as sensitizing dyes that absorb light and inject electrons into a semiconductor, and there is no indication that this compound has been investigated for this purpose.

Integration into Polymeric and Framework Materials (e.g., COFs)

No studies have been found that report the integration of this compound into polymeric structures or covalent organic frameworks (COFs). The synthesis of such materials relies on specific functional groups within the monomer units that can undergo polymerization or condensation reactions, and the suitability of this compound for these processes has not been described in the reviewed literature.

Utilization in Reactive Dye Chemistry

Information regarding the utilization of this compound in the field of reactive dye chemistry is not present in the available scientific resources. Reactive dyes form covalent bonds with textile fibers, and their molecular structure is key to their reactivity and color properties. There is no evidence to suggest that this compound has been explored as a precursor or intermediate in the synthesis of reactive dyes.

Chemical Degradation Pathways and Environmental Fate

Abiotic Transformation Mechanisms

Abiotic transformation encompasses chemical reactions that occur in the environment without the direct involvement of microorganisms. These processes, including hydrolysis, photolysis, oxidation, and reduction, are crucial in determining the persistence and ultimate fate of a chemical substance.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, anilines are relatively stable to hydrolysis under typical environmental pH conditions. The amide bond in N-acylated anilines can be susceptible to hydrolysis, but the N-alkyl bond in N-(2,2-dimethylpropyl)-2-fluoroaniline is not an amide and is therefore expected to be resistant to hydrolysis under normal environmental conditions. The stability of the N-C bond in N-alkylanilines suggests that hydrolysis is not a significant degradation pathway for this compound.

Photolysis , or photodegradation, is the breakdown of chemical compounds by light. Aromatic compounds, including anilines, can absorb sunlight and undergo photochemical reactions. The photolysis of N-alkylanilines can proceed through various mechanisms, including photo-oxidation and N-dealkylation. For this compound, it is plausible that exposure to sunlight could lead to the formation of reactive intermediates, which could then undergo further transformation. Aromatic hydroxylamine degradants have been noted as potential products of photodegradation for some alkylanilines, which could be a concern due to their potential for DNA damage. mdpi.com The presence of the fluorine atom on the aromatic ring may also influence the photolytic stability of the molecule.

Oxidation in the environment can be initiated by various reactive species, such as hydroxyl radicals. The aniline (B41778) moiety is susceptible to oxidation. The early stages of N-methylaniline oxidation have been shown to lead to the formation of dimers through head-to-tail and tail-to-tail coupling. researchgate.net It is therefore conceivable that this compound could undergo similar oxidative coupling reactions, potentially leading to the formation of larger, more complex molecules. The bulky 2,2-dimethylpropyl group might sterically hinder some of these reactions, but oxidation of the aromatic ring and the amino group remains a likely transformation pathway.

Reduction reactions are more prevalent in anoxic or anaerobic environments, such as saturated soils and sediments. pressbooks.pubnih.govdes.qld.gov.au In such environments, the redox potential is low, favoring the gain of electrons. researchtrend.net While the aniline structure is already in a reduced state, other functional groups could potentially be reduced. However, for this compound, oxidation is generally considered a more probable transformation pathway in most environmental compartments.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental degradation of many organic pollutants.

While specific studies on the biodegradation of this compound are lacking, research on the microbial degradation of simpler fluoroanilines provides valuable insights. Studies on 2-fluoroaniline (B146934) (2-FA) have shown that it can be degraded by mixed microbial cultures. nih.gov For instance, after an acclimation period, high removal efficiencies of 2-FA have been observed, with significant rates of defluorination. nih.gov

The microbial communities responsible for the degradation of 2-FA have been found to include genera such as Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, and Labrys. nih.gov The enzymatic pathways involved in the breakdown of 2-FA are thought to involve monooxygenases, which can lead to simultaneous hydroxylation and dehalogenation. nih.gov

For this compound, a similar initial attack on the aromatic ring by microbial oxygenases is a plausible first step. However, the presence of the bulky N-(2,2-dimethylpropyl) group could significantly impact the rate and extent of biodegradation. This large alkyl group may cause steric hindrance, preventing the enzyme from accessing the aniline ring, thereby making the compound more recalcitrant than 2-fluoroaniline.

The degradation of the N-alkyl chain itself is another potential biotic pathway. N-dealkylation is a common metabolic reaction in the breakdown of N-substituted compounds. nih.gov Microorganisms possess enzymes that can cleave the N-C bond, which would lead to the formation of 2-fluoroaniline and 2,2-dimethylpropanal or 2,2-dimethylpropan-1-ol. The resulting 2-fluoroaniline would then be subject to the degradation pathways mentioned above. The 2,2-dimethylpropyl moiety, being a quaternary carbon structure, may also be resistant to rapid biodegradation.

The table below summarizes the findings on the aerobic degradation of related fluoroaniline compounds.

| Compound | Inoculum Source | Acclimation Period | Degradation Efficiency | Key Findings |

| 2-Fluoroaniline (2-FA) | Mixed culture | 58 days | 100% | High defluorination rate (87.0%). Degrading bacteria include Novosphingobium, Bradyrhizobium, and Ochrobactrum. nih.gov |

| 3-Fluoroaniline (3-FA) | Mixed culture | 43 days | 95.3% | High defluorination rate (89.3%). Degrading bacteria include Ochrobactrum, Aquaspirillum, and Bradyrhizobium. nih.gov |

| 4-Fluoroaniline (4-FA) | Mixed bacterial culture | 26 days | Complete | Maximum specific degradation rate of 22.48 ± 0.55 mg FA (g VSS h)⁻¹. nih.gov |

| 2,4-Difluoroaniline (2,4-DFA) | Mixed bacterial culture | 51 days | Complete | Maximum specific degradation rate of 15.27 ± 2.04 mg FA (g VSS h)⁻¹. nih.gov |

Based on the degradation pathways of related compounds, several potential transformation products of this compound can be hypothesized.

Hydroxylated derivatives : Microbial mono- and dioxygenases could hydroxylate the aromatic ring, leading to the formation of various aminophenol derivatives. Para-hydroxylation is a common metabolic route for fluoroanilines. chemicalbook.comguidechem.com

N-dealkylation products : Enzymatic cleavage of the N-alkyl bond would yield 2-fluoroaniline and byproducts from the 2,2-dimethylpropyl group, such as 2,2-dimethylpropan-1-ol.

Oxidative coupling products : As with abiotic oxidation, biotic processes could lead to the formation of dimers and oligomers.

Ring cleavage products : Following initial hydroxylation, the aromatic ring could be opened, leading to the formation of aliphatic acids that can be further metabolized by microorganisms.

The table below outlines the potential transformation products of this compound based on known degradation pathways of similar compounds.

| Transformation Pathway | Potential Products |

| Aromatic Hydroxylation | Hydroxy-N-(2,2-dimethylpropyl)-2-fluoroaniline isomers |

| N-Dealkylation | 2-Fluoroaniline, 2,2-dimethylpropan-1-ol, 2,2-dimethylpropanoic acid |

| Oxidation | Dimeric and oligomeric products (e.g., azo- or azoxy- compounds) |

| Ring Cleavage | Aliphatic acids and other smaller organic molecules |

Q & A

Q. What are the standard synthetic routes for N-(2,2-dimethylpropyl)-2-fluoroaniline, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 2-fluoroaniline with 2,2-dimethylpropyl chloride (neopentyl chloride) under basic conditions. Sodium hydride or potassium carbonate is commonly used to deprotonate the aniline, facilitating nucleophilic substitution. Reaction temperature (50–80°C) and solvent choice (e.g., DMF or THF) critically impact yield. For example, prolonged heating in DMF may lead to side reactions like over-alkylation, reducing purity . A comparative study of bases (e.g., NaH vs. K₂CO₃) shows NaH achieves higher yields (75–85%) but requires anhydrous conditions, while K₂CO₃ is cost-effective but slower (yields ~60%) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ≈ -120 ppm for aromatic F), while ¹H NMR identifies the neopentyl group (singlet at δ 1.0–1.2 ppm for -C(CH₃)₃) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS verifies molecular weight (MW = 209.3 g/mol) and purity (>95%) .

- Solubility Profiling : The compound is lipophilic (logP ≈ 3.2), requiring DMSO or ethanol for dissolution in biological assays .

Advanced Research Questions

Q. How does the steric bulk of the 2,2-dimethylpropyl group influence regioselectivity in electrophilic substitution reactions?

The neopentyl group creates steric hindrance, directing electrophiles (e.g., nitrating agents) to the para position relative to the fluorine atom. Computational modeling (DFT calculations) shows a 15–20% higher activation energy for ortho substitution due to steric clashes with the bulky substituent . Experimental data from nitration reactions (HNO₃/H₂SO₄) confirm >90% para-nitro product formation, validated by LC-MS and X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Assay Conditions : Varying ATP concentrations (1–10 mM) alter competitive binding kinetics. Standardizing ATP levels (e.g., 5 mM) reduces variability .

- Metabolic Stability : Differences in microsomal stability (e.g., human vs. rat liver microsomes) impact apparent activity. Pre-treating compounds with CYP450 inhibitors (e.g., 1-aminobenzotriazole) clarifies intrinsic potency .

- Structural Analogues : Compare with Losmapimod (a p38 MAPK inhibitor containing the same neopentyl group), where the substituent enhances membrane permeability but reduces aqueous solubility .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Thermal Stability : Accelerated aging studies (40°C/75% RH) show decomposition <5% over 30 days when stored in amber vials under argon. Degradation products include oxidized quinones (detected via GC-MS) .

- pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH <4) or alkaline (pH >9) conditions. Buffered solutions (e.g., PBS pH 7.4) are recommended for long-term storage .

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., P2X or MAPK pathways)?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to P2X7 receptors. The fluorine atom forms hydrogen bonds with Lys⁶³ and Tyr⁵⁵, while the neopentyl group occupies a hydrophobic pocket .

- QSAR Analysis : Hammett σ values for substituents correlate with inhibitory activity (R² = 0.89 for p38α inhibition), guiding the prioritization of electron-withdrawing groups at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.